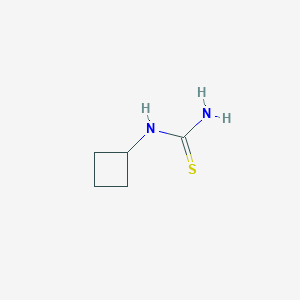

Cyclobutylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c6-5(8)7-4-2-1-3-4/h4H,1-3H2,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNJMTPGENILGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572889-33-9 | |

| Record name | cyclobutylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Techniques for Cyclobutylthiourea

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy Methodologies

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, leading to the excitation of molecular vibrations. mdpi.comedinst.com The resulting spectrum provides a unique pattern of absorption bands corresponding to the specific functional groups present in the molecule. acs.org For cyclobutylthiourea, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds.

The N-H stretching vibrations of the primary amine groups in the thiourea (B124793) moiety typically appear as strong, broad bands in the region of 3100-3500 cm⁻¹. akjournals.com The C-H stretching vibrations of the cyclobutyl group are expected in the 2850-3000 cm⁻¹ range. The thioamide group (C=S) gives rise to a characteristic band, although its position can vary. In thiourea and its derivatives, the C=S stretching vibration is often observed around 730-740 cm⁻¹. akjournals.comiosrjournals.org Additionally, the N-C-N stretching vibration is a key indicator for the thiourea group and is typically found in the range of 1589-1626 cm⁻¹. akjournals.com

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3100-3500 | N-H Stretching | Thiourea (-NH₂) |

| 2850-3000 | C-H Stretching | Cyclobutyl Ring |

| 1589-1626 | N-C-N Stretching | Thiourea |

| ~1470 | NH₂ Bending | Thiourea (-NH₂) |

Raman Spectroscopy for Conformational and Bonding Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. wikipedia.org It is particularly sensitive to non-polar bonds and provides valuable information about the molecular backbone and conformational isomers. wikipedia.orgresearchgate.net The Raman spectrum of this compound would be expected to show strong signals for the C-S and C-C bonds.

Key Raman bands for the thiourea moiety include the symmetric N-C-N stretching mode around 1371 cm⁻¹, and a strong band resulting from the coupling of C-N stretching with NH₂ rocking at approximately 1094 cm⁻¹. The symmetric C=S stretching vibration typically appears as a strong band around 733 cm⁻¹, with another characteristic band at 486 cm⁻¹. researchgate.net The cyclobutyl ring would contribute to the spectrum with its characteristic C-C stretching and CH₂ bending modes.

Table 2: Predicted Raman Data for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~1371 | Symmetric N-C-N Stretching | Thiourea |

| ~1094 | C-N Stretching coupled with NH₂ Rocking | Thiourea |

| ~733 | Symmetric C=S Stretching | Thiourea (C=S) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) and Carbon (¹³C) NMR Techniques for Connectivity and Hybridization

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, the protons on the cyclobutyl ring would exhibit complex splitting patterns due to their puckered, non-planar arrangement. docbrown.infonih.gov The methine proton (CH) attached to the nitrogen of the thiourea group would be expected to appear as a multiplet in the downfield region, likely between 3.0 and 4.5 ppm, due to the deshielding effect of the adjacent nitrogen atom. umich.edu The methylene (B1212753) protons (CH₂) of the cyclobutane (B1203170) ring typically resonate in the range of 1.5-2.5 ppm. acs.orgresearchgate.net The protons of the NH₂ groups of the thiourea moiety are expected to appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org In this compound, the most downfield signal would correspond to the carbon of the C=S group in the thiourea moiety, typically appearing in the range of 180-190 ppm. The methine carbon of the cyclobutyl ring attached to the nitrogen would be found in the range of 50-70 ppm. The methylene carbons of the cyclobutyl ring are expected to resonate in the upfield region, around 20-30 ppm. docbrown.infowiredchemist.com

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.0 - 4.5 | Multiplet | CH (cyclobutyl) |

| ¹H | 1.5 - 2.5 | Multiplet | CH₂ (cyclobutyl) |

| ¹H | Variable (broad) | Singlet | NH₂ (thiourea) |

| ¹³C | 180 - 190 | Singlet | C=S (thiourea) |

| ¹³C | 50 - 70 | Singlet | CH (cyclobutyl) |

Advanced Two-Dimensional (2D) NMR Experiments

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. For a molecule like this compound, several 2D NMR experiments would be highly informative.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be instrumental in assigning the complex multiplets of the cyclobutyl ring protons by identifying which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal of the cyclobutyl ring to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For this compound, it would be crucial for confirming the connectivity between the cyclobutyl ring and the thiourea moiety by showing a correlation between the methine proton of the cyclobutyl ring and the C=S carbon of the thiourea group.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. akjournals.com

For this compound (C₅H₁₀N₂S), the molecular ion peak [M]⁺ would be expected at m/z 130. The fragmentation of thiourea derivatives often involves cleavage of the bonds adjacent to the thiourea group. tsijournals.comnih.gov A common fragmentation pathway for N-alkylthioureas is the loss of the alkyl group as a radical, which for this compound would result in a fragment corresponding to [M - C₄H₇]⁺. Another characteristic fragmentation is the cleavage of the C-N bond, leading to the formation of the cyclobutyl cation [C₄H₇]⁺. The fragmentation of the thiourea moiety itself can lead to the loss of SH or H₂S. tsijournals.com

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Interpretation |

|---|---|---|

| 130 | [C₅H₁₀N₂S]⁺• | Molecular Ion |

| 97 | [CH₄N₂S]⁺• | Loss of cyclobutene (B1205218) (C₄H₆) |

| 74 | [CH₂N₂S]⁺• | Fragmentation of the thiourea moiety |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The fundamental principle of X-ray crystallography lies in the diffraction of an X-ray beam by the ordered array of atoms within a crystal. acs.orgspectroscopyonline.com The resulting diffraction pattern, a unique fingerprint of the crystal structure, is recorded and analyzed to generate a three-dimensional electron density map of the molecule. acs.org From this map, the precise positions of individual atoms can be determined.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. google.comresearchgate.netrsc.org This non-destructive technique requires a well-ordered single crystal, which is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. science.govumontreal.cauol.de By rotating the crystal, a complete set of diffraction data is collected, allowing for the solution and refinement of the crystal structure. researchgate.net

The analysis of the diffraction data provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. google.comuol.de This level of detail is crucial for confirming the molecular connectivity and stereochemistry, including the absolute configuration of chiral centers.

For a molecule like N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-phenyl hydrazine (B178648), SCXRD analysis revealed that it crystallizes in the monoclinic space group P21/c. researchgate.net The detailed crystallographic parameters obtained from such an analysis are typically presented in a standardized format, as shown in the table below.

| Parameter | Value for N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-phenyl hydrazine researchgate.net |

|---|---|

| Chemical Formula | C20H21N3S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.2960(5) |

| b (Å) | 13.9565(5) |

| c (Å) | 10.6356(5) |

| α (°) | 90 |

| β (°) | 99.106(3) |

| γ (°) | 90 |

| Volume (ų) | 1798.5(1) |

| Z | 4 |

This data allows for a complete reconstruction of the molecular and supramolecular structure, revealing how individual molecules pack together in the crystal lattice, stabilized by intermolecular interactions such as hydrogen bonds. akademisains.gov.myabcristalografia.org.br

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used for the analysis of polycrystalline materials. spectroscopyonline.comresearchgate.netlibretexts.org Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of randomly oriented crystallites. When the powdered sample is exposed to an X-ray beam, all possible diffraction conditions are met simultaneously, resulting in a characteristic diffraction pattern of concentric rings. libretexts.org

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). libretexts.org It serves as a unique fingerprint for a specific crystalline phase and is invaluable for:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified. ucmerced.eduscielo.org.mx

Purity Analysis: The presence of impurity phases can be detected by the appearance of additional peaks in the diffraction pattern. spectroscopyonline.com

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of a known phase. scielo.org.mx

For a new compound like this compound, a theoretical PXRD pattern can be calculated from the atomic coordinates obtained from a single crystal structure determination. iza-structure.org This calculated pattern can then be used as a reference for confirming the phase purity of bulk-synthesized material. The table below illustrates a hypothetical comparison between experimental and simulated PXRD data.

| 2θ (°) Experimental | d-spacing (Å) Experimental | Relative Intensity (%) Experimental | hkl (Simulated) |

|---|---|---|---|

| 10.2 | 8.67 | 100 | (110) |

| 15.5 | 5.71 | 45 | (200) |

| 20.4 | 4.35 | 80 | (220) |

| 25.8 | 3.45 | 60 | (311) |

| 30.1 | 2.97 | 35 | (222) |

Electron Diffraction (ED) for Nanocrystalline Systems

When crystalline materials are in the form of nanocrystals, their analysis by conventional X-ray diffraction can be challenging due to extensive peak broadening. In such cases, Electron Diffraction (ED) emerges as a powerful alternative. utoronto.cadeepblock.netaps.org Electron beams interact much more strongly with matter than X-rays, allowing for the acquisition of diffraction patterns from extremely small crystalline domains. hu-berlin.de

Electron diffraction is typically performed in a Transmission Electron Microscope (TEM). deepblock.net A focused beam of high-energy electrons is passed through a thin sample, and the resulting diffraction pattern is projected onto a detector. utoronto.ca The geometry of the diffraction pattern provides direct information about the crystal lattice.

Key advantages of Electron Diffraction for nanocrystalline systems include:

Analysis of Nanosized Crystals: Diffraction patterns can be obtained from individual nanocrystals, providing structural information that is averaged out in a bulk PXRD measurement.

Phase Identification in Nanocomposites: Different crystalline phases within a nanostructured material can be identified and mapped.

Determination of Crystal Orientation: The orientation of individual nanocrystals can be determined, which is crucial for understanding the properties of textured nanomaterials.

The type of diffraction pattern obtained in an ED experiment depends on the nature of the sample. A single nanocrystal will produce a spot pattern, while a polycrystalline film will generate a ring pattern, analogous to PXRD.

Theoretical and Computational Investigations of Cyclobutylthiourea Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system. nih.gov From this, a wide array of molecular properties can be derived, providing a detailed picture of the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules. wikipedia.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction. wikipedia.orgaimspress.com DFT has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org

A primary application of DFT is geometry optimization, an iterative process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. scm.comarxiv.org This procedure yields the most stable three-dimensional structure of the molecule. scm.com For cyclobutylthiourea, DFT calculations would be used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The convergence of a geometry optimization is typically assessed based on criteria such as the change in energy and the magnitude of the forces on the atoms between optimization steps. scm.com

Once an optimized geometry is obtained, DFT can be used to calculate the molecule's energetic properties. This includes the total electronic energy, which is a measure of the molecule's stability. By comparing the energies of different isomers or conformers, the most energetically favorable forms can be identified. Furthermore, DFT can provide insights into thermodynamic properties such as enthalpy and Gibbs free energy. aimspress.com Although specific DFT data for this compound is not present in the reviewed literature, the table below illustrates the typical kind of data that would be generated from such a study.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is for illustrative purposes only, as specific literature data for this compound was not found.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | D Debyes | A measure of the overall polarity of the molecule. |

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. nih.gov These predictions are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions. labmanager.comarxiv.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra, which are crucial for confirming the connectivity and chemical environment of atoms in the this compound molecule. creative-biostructure.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. creative-biostructure.com Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. mdpi.com This allows for the assignment of experimental IR absorption bands to specific functional group stretches, bends, and wags, such as the C=S and N-H vibrations in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. joaquinbarroso.com For this compound, this could help identify transitions involving the thiourea (B124793) chromophore.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. creative-biostructure.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent processes. creative-biostructure.comnumberanalytics.com

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the molecule. frontiersin.org

Cluster Analysis: To group similar conformations and identify the most populated conformational states. nih.govfrontiersin.org

Mechanistic Computational Modeling of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. ox.ac.uksmu.edu By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. smu.eduaps.org

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational modeling could:

Identify Reaction Pathways: Determine whether a reaction proceeds through a stepwise or concerted mechanism.

Calculate Activation Energies: By locating the transition state structure, the energy barrier for the reaction can be calculated, providing an estimate of the reaction rate.

Analyze Intermediates: Characterize the structure and stability of any transient species formed during the reaction.

Techniques like DFT are commonly used to calculate the energies of stationary points along the reaction coordinate, while methods such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products. smu.edu

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodological Frameworks and Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. dergipark.org.treuropa.eu These models establish a mathematical relationship between a dependent variable (e.g., activity) and independent variables known as molecular descriptors. researchgate.net

The development of a QSAR/QSPR model for a series of compounds that includes this compound would follow a standard workflow: nih.gov

Data Collection: Assembling a dataset of molecules with known activities or properties.

Descriptor Calculation: Generating a wide range of molecular descriptors for each molecule. These can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of functional groups), 2D (e.g., topological indices), or 3D (e.g., steric parameters). researchgate.net Quantum chemical calculations are often used to derive descriptors like HOMO/LUMO energies, dipole moment, and atomic charges. dergipark.org.tr

Descriptor Selection: Using statistical methods to select the most relevant descriptors that correlate with the activity of interest. nih.gov

Model Building: Constructing the mathematical model using techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For this compound, descriptors would capture the features of the cyclobutyl ring, the thiourea moiety, and their combined electronic and steric properties to relate its structure to a specific biological or physical endpoint.

Reactivity Profiles and Mechanistic Pathways of Cyclobutylthiourea

Fundamental Reactivity of the Thiourea (B124793) Functional Group

The thiourea functional group, with the general structure (R¹R²N)(R³R⁴N)C=S, is the sulfur analog of urea (B33335) and exhibits a rich and diverse reactivity profile. This reactivity is primarily dictated by the electronic properties of the thiocarbonyl group (C=S) and the adjacent nitrogen atoms.

Thioureas, including cyclobutylthiourea, are characterized by their tautomerism. They exist in equilibrium between the thione form (containing the C=S double bond) and the thiol form, known as isothiourea (containing a C=N double bond and an S-H group). For most simple thioureas in solution, the thione tautomer is the predominant species. wikipedia.org

The sulfur atom in the thiocarbonyl group is highly nucleophilic, making it a key site for reactions. wikipedia.org Thiourea can be protonated at the sulfur atom, and it readily reacts with electrophiles such as alkyl halides. wikipedia.org This S-alkylation reaction produces isothiouronium salts, which are stable and isolable intermediates. wikipedia.orgbyjus.com These salts are valuable in organic synthesis, as they can be subsequently hydrolyzed to yield thiols, effectively allowing thiourea to serve as a synthetic equivalent for hydrogen sulfide (B99878). wikipedia.orgbyjus.com

Furthermore, the N-H protons of the thiourea group are acidic and capable of forming strong hydrogen bonds. This hydrogen-bonding donor capability is more pronounced than in corresponding ureas and is the foundation for the use of substituted thioureas as organocatalysts in a variety of chemical reactions. wikipedia.org The basic nature of thiourea also allows it to participate in condensation reactions, for instance, with β-dicarbonyl compounds to synthesize pyrimidine (B1678525) derivatives. wikipedia.org

Influence of the Cyclobutyl Moiety on Reaction Kinetics and Thermodynamics

The internal C-C-C bond angles in a cyclobutane (B1203170) ring are approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This angle strain makes the cyclobutyl ring less stable than five- or six-membered rings. stackexchange.com The consequence for reactivity is that any reaction whose transition state relieves some of this strain will be accelerated. For example, in nucleophilic substitution reactions (SN1 or SN2) at a carbon atom of the ring, the transition state involves a change in hybridization towards sp² (ideal angle 120°). This change can be energetically favorable as it reduces the angle strain, leading to faster reaction rates compared to analogous reactions on a less strained system like cyclohexane (B81311) or a more strained system like cyclopropane. stackexchange.com

From a thermodynamic standpoint, the stability of products containing a cyclobutyl group is lower than that of analogous compounds with acyclic or larger ring substituents due to this ring strain. Kinetically, the cyclobutyl group can present steric hindrance to approaching reagents, although this effect is generally less pronounced than that of a tert-butyl group. nih.gov The puckered conformation of the cyclobutane ring also influences the accessibility of the thiourea functional group. stackexchange.com The electron-donating or withdrawing nature of the cyclobutyl group is generally considered to be weakly inductive, but this can be altered by substituents on the ring itself. nih.gov

| Property | Cyclopropyl (B3062369) | Cyclobutyl | Cyclopentyl | Cyclohexyl |

| Internal Angle | ~60° | ~90° | ~104° | ~112° |

| Ring Strain (kcal/mol) | 27.5 | 26.5 | 6.5 | ~0 |

| Relative S | 1 | ~10,000 | >10,000 | <10,000 |

| This table presents a comparison of properties and relative reactivity for cycloalkanes in S |

Catalytic and Non-Catalytic Organic Transformations Involving this compound

This compound can participate in a range of organic transformations, driven by the reactivity of its thiourea core and modulated by the cyclobutyl substituent. These reactions can be either catalytic, where the compound facilitates a reaction without being consumed, or non-catalytic, where it acts as a primary reactant.

Thioureas are susceptible to oxidation. The oxidation of thiourea itself typically yields thiourea dioxide (also known as formamidinesulfinic acid), a stable and useful reducing agent in its own right. vedantu.com This process involves the oxidation of the sulfur atom. It is expected that this compound would undergo a similar transformation upon treatment with appropriate oxidizing agents like hydrogen peroxide.

Conversely, while the thiourea functional group is not typically reduced under standard conditions, its derivatives can be involved in reductive processes. For example, the desulfurization of thioureas can be achieved using various reagents, leading to the formation of carbodiimides or guanidines, depending on the reaction conditions and the substitution pattern of the thiourea. Photocatalytic methods, which utilize visible light to generate radical intermediates, represent a modern approach to such transformations under mild conditions. nih.govbeilstein-journals.org

Addition and condensation reactions are cornerstone transformations for thioureas. madisongroup.comhowstuffworks.com

Addition Reactions: As a primary nucleophile, the sulfur atom of this compound can add to electrophilic centers. A classic example is the reaction with alkyl halides to form S-alkylisothiouronium salts. wikipedia.orgbyjus.com This reaction proceeds via a nucleophilic addition/substitution pathway.

Condensation Reactions: this compound can act as a building block in the synthesis of heterocyclic compounds. wikipedia.org A prominent example is the condensation reaction between a thiourea and a β-dicarbonyl compound (like a β-ketoester or a malonic ester). wyzant.com This reaction, known as the Pinner synthesis or related cyclocondensations, proceeds through initial nucleophilic attack of a thiourea nitrogen onto a carbonyl carbon, followed by cyclization and dehydration to form a substituted pyrimidine ring. wikipedia.orgnumberanalytics.com The presence of the cyclobutyl group on the nitrogen would result in a cyclobutyl-substituted pyrimidine derivative.

| Reaction Type | Reactant(s) | Product Type | Description |

| S-Alkylation | Alkyl Halide | Isothiouronium Salt | Nucleophilic attack by the sulfur atom onto an electrophilic carbon. wikipedia.org |

| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Thiourea Dioxide derivative | Oxidation of the sulfur atom to form a sulfinic acid derivative. vedantu.com |

| Condensation | β-Dicarbonyl Compound | Pyrimidine derivative | Cyclocondensation to form a six-membered heterocyclic ring. wikipedia.orgwyzant.com |

| Desulfurization | Reducing/Coupling Agents | Carbodiimide/Guanidine | Removal of the sulfur atom to form C=N double bonds. |

| This table summarizes key non-catalytic transformations applicable to this compound. |

Investigation of Reaction Intermediates and Transition States

Understanding the detailed mechanism of any chemical reaction requires the characterization of its intermediates and transition states—the transient, high-energy species that exist along the reaction pathway. sumitomo-chem.co.jpnumberanalytics.com For reactions involving this compound, these investigations would rely heavily on a combination of spectroscopic and computational methods. nih.gov

In the S-alkylation reaction, the key intermediate is the stable isothiouronium cation . wikipedia.org This species can be isolated and characterized using standard techniques like NMR and IR spectroscopy, and its structure confirmed by X-ray crystallography.

For more complex reactions like the condensation to form pyrimidines, the pathway involves several proposed intermediates and transition states. wolfram.com The reaction likely begins with the formation of an enolate from the β-dicarbonyl compound or direct nucleophilic attack by the thiourea nitrogen. The transition state for this initial C-N bond formation would be a critical point determining the reaction rate. Subsequent intermediates would include tetrahedral species resulting from the nucleophilic attack, followed by cyclized structures. The final dehydration step to form the aromatic pyrimidine ring also proceeds through its own set of intermediates and a high-energy transition state. mdpi.com

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of such reactions. numberanalytics.com These calculations can model the geometries and energies of:

Reactants and Products: The starting this compound and the final pyrimidine product.

Reaction Intermediates: Short-lived but stable species along the reaction coordinate. nih.gov

Transition States: The energy maxima connecting intermediates, which are crucial for determining the reaction kinetics. numberanalytics.comwolfram.com

By analyzing these calculated structures, researchers can gain insight into bond-breaking and bond-forming events, the role of the catalyst (if any), and the stereochemical outcome of the reaction.

Coordination Chemistry and Ligand Design Incorporating Cyclobutylthiourea

Cyclobutylthiourea as a Ligand in Metal Complex Synthesis

Thiourea-based ligands are of significant interest in coordination chemistry because their sulfur and nitrogen atoms can form stable bonds with a wide range of transition metals. nsf.govekb.eg The electronic and steric properties of the substituents on the thiourea (B124793) nitrogen atoms can be systematically varied to fine-tune the properties of the resulting metal complexes. The incorporation of a cyclobutyl group introduces a specific steric profile that can influence the packing of complexes in the solid state and their solubility and reactivity in solution. While extensive research exists for various N-substituted thioureas, unizar.esnih.gov specific studies focusing solely on this compound are less common in the available literature. However, based on the well-established chemistry of analogous thiourea derivatives, its behavior as a ligand can be predicted.

Thiourea-based ligands can coordinate to metal centers in several ways. The most common mode is monodentate coordination through the sulfur atom, which acts as a soft Lewis base, readily bonding to soft metal ions. studymind.co.uk In such cases, the this compound ligand would occupy one coordination site around the metal center.

If the this compound ligand possesses additional donor atoms, for example, in a molecule like 3-amino-1-cyclobutylthiourea, bldpharm.com it could act as a bidentate ligand, forming a chelate ring with the metal. This chelation typically involves both the sulfur and a nitrogen atom. Chelation often leads to more stable metal complexes compared to their monodentate analogues.

The geometry of the resulting metal complex is determined by the metal ion's coordination number and electronic configuration. libretexts.org Common geometries for transition metal complexes include linear, trigonal planar, tetrahedral, square planar, and octahedral. youtube.comlibretexts.org For instance, a metal ion with a coordination number of four could adopt a tetrahedral or square planar geometry, depending on its d-electron count. libretexts.org The specific geometry of a metal-cyclobutylthiourea complex would depend on the metal, its oxidation state, and the stoichiometry of the ligand-to-metal ratio in the synthesis. researchgate.net

Table 1: Potential Coordination Geometries with this compound Ligands

| Coordination Number | Geometry | Potential this compound Complex Example |

|---|---|---|

| 2 | Linear | [M(this compound)₂]ⁿ⁺ |

| 4 | Tetrahedral | [M(this compound)₄]ⁿ⁺ |

| 4 | Square Planar | [M(this compound)₄]ⁿ⁺ |

This table is illustrative and based on common coordination geometries. libretexts.org Specific complex formation depends on experimental conditions.

The synthesis of metal-thiourea complexes is typically achieved by reacting a metal salt with the thiourea ligand in a suitable solvent. researchgate.netmdpi.com A general procedure involves dissolving the metal salt (e.g., a chloride, nitrate, or triflate salt) and the this compound ligand, often in a specific molar ratio, in a solvent like ethanol, methanol, or acetonitrile. unizar.esmdpi.com The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complex formation. mdpi.com The resulting coordination compound often precipitates from the solution and can be isolated by filtration, washed, and dried. researchgate.netmdpi.com

For example, the synthesis of a hypothetical silver(I) complex could involve reacting silver trifluoromethanesulfonate (B1224126) (AgOTf) with two equivalents of this compound in dichloromethane. Based on analogous reactions with other thiourea ligands, a complex with a 1:2 metal-to-ligand ratio might be formed. nih.gov Similarly, reacting a nickel(II) salt with this compound could lead to the formation of an octahedral complex if six ligands coordinate, or a tetrahedral/square planar complex if four ligands coordinate. mdpi.com The synthesis of novel heterometallic complexes containing cyclobutyl-based ligands has also been demonstrated, such as those incorporating cyclobutane-1,1-dicarboxylate, where the final structure is influenced by the alkali metal cations present during synthesis. mdpi.com

Table 2: General Synthetic Methods for Metal-Thiourea Complexes

| Method | Description | Typical Reactants |

|---|---|---|

| Direct Reaction | The metal salt and ligand are mixed in a suitable solvent. mdpi.com | Metal halides, nitrates, or perchlorates; Thiourea derivative. |

| Ligand Exchange | A pre-existing complex with labile (easily displaced) ligands is treated with the thiourea ligand. | [M(solvent)ₓ]ⁿ⁺, [M(CO)ₓ]; Thiourea derivative. |

Application of this compound-Based Complexes in Catalysis

Metal complexes are widely used as catalysts in a vast array of chemical transformations. researchgate.net The ligand plays a crucial role in catalysis by modulating the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. lkouniv.ac.in While specific catalytic applications of this compound complexes are not documented in the reviewed literature, their potential can be inferred from the known catalytic activity of other metal-thiourea systems and general catalytic principles.

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. studymind.co.uklibretexts.org Transition metal complexes are excellent homogeneous catalysts because their oxidation states and coordination numbers can change during a catalytic cycle, allowing them to activate substrates and facilitate bond-forming or bond-breaking steps. studymind.co.ukslideshare.net

A this compound ligand could be employed to create a specific catalytic environment. The sulfur donor would influence the electronic properties of the metal center. The cyclobutyl group, with its defined size and shape, would exert steric influence, which could be beneficial for controlling the selectivity of a reaction (e.g., regioselectivity or enantioselectivity). For instance, in reactions like hydrogenation or hydroformylation, the space around the metal center is critical for substrate binding and product release. slideshare.netrsc.org By analogy with other organometallic systems, a chiral version of a this compound ligand could be used in asymmetric catalysis to produce an excess of one enantiomer of a chiral product. nih.gov

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. libretexts.org Often, this involves catalytically active metal nanoparticles supported on a solid material like silica (B1680970) or alumina. nsf.gov One strategy to improve heterogeneous catalysts is to modify the support surface with organic molecules. mdpi.commdpi.com

This compound could potentially be used to modify a catalyst support. The thiourea group is known to bind to various surfaces. This modification could serve several purposes. It could act as an anchor to immobilize well-defined metal complexes onto the surface, bridging the gap between homogeneous and heterogeneous catalysis. nsf.gov This approach aims to combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Furthermore, the this compound layer could alter the electronic properties of the support or the metal nanoparticles, thereby enhancing catalytic activity or selectivity. mdpi.com For example, modifying a metal surface can prevent sintering (aggregation) of nanoparticles, leading to a more stable catalyst with a longer lifetime.

Photocatalysis utilizes light to drive chemical reactions. nih.gov Semiconductor materials and transition metal complexes are common photocatalysts. mdpi.com When a photocatalyst absorbs light, it generates an excited state that can initiate chemical transformations through energy or electron transfer. nih.gov

Metal complexes containing thiourea-type ligands could be designed to act as photocatalysts. The ligand can be designed to absorb light (acting as an antenna) and transfer the energy to the metal center, or the complex as a whole can participate in photoredox processes. nih.gov A this compound complex could potentially be used in photocatalytic systems, for instance, for the degradation of pollutants or in organic synthesis. The stability and photophysical properties of such a complex would depend on the choice of both the metal and the ligand. The development of photocatalytic systems often focuses on creating stable and efficient materials, which can involve modifying semiconductors or synthesizing novel coordination compounds with desired light-absorbing and redox properties. mdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-amino-1-cyclobutylthiourea |

| Acetonitrile |

| Alumina |

| Cyclobutane-1,1-dicarboxylate |

| This compound |

| Ethanol |

| Methanol |

| Silica |

| Silver trifluoromethanesulfonate |

Design Principles for Tuning Metal-Ligand Interactions

In the realm of coordination chemistry, the ability to rationally design ligands is paramount for synthesizing metal complexes with desired structural and functional properties. This compound presents itself as a versatile ligand, and the fine-tuning of its interactions with metal centers is governed by several key principles. These principles primarily involve the strategic manipulation of electronic and steric factors inherent to the this compound molecule, as well as the careful control of reaction conditions.

The coordination versatility of thiourea derivatives is well-established, with their ability to form stable complexes with a wide array of transition metals. conicet.gov.ar The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for diverse binding modes. rsc.org

Electronic Effects and Substituent Influence

The electronic characteristics of this compound are central to its coordination behavior. The thiourea moiety, with its sulfur and nitrogen lone pairs, acts as the primary site for metal binding. As a ligand, this compound is classified as soft, in line with the Hard and Soft Acids and Bases (HSAB) theory. This inherent softness makes it particularly suitable for forming stable complexes with soft metal ions.

The electron-donating nature of the sulfur and nitrogen atoms can be modulated by introducing various substituents on the cyclobutyl ring or the nitrogen atoms. While this article focuses on the unsubstituted form, it is a common strategy in ligand design to use electron-withdrawing or electron-donating groups to alter the ligand's electronic properties and, consequently, the stability and reactivity of the resulting metal complex. researchgate.net The electronic influence of a substituent on a coordinated metal ion is dependent on its position on the ligand framework. mdpi.com

Steric Hindrance and Conformational Control

The cyclobutyl group imparts a notable degree of steric bulk in the vicinity of the coordinating atoms. This steric hindrance is a powerful tool for controlling the coordination number and geometry of the metal complex. mdpi.com For instance, the bulkiness of the cyclobutyl group can preclude the coordination of numerous ligands, thereby favoring complexes with lower coordination numbers.

Furthermore, the non-planar, puckered conformation of the cyclobutyl ring can dictate the three-dimensional arrangement of the metal complex. The ring's conformational flexibility allows it to adopt various arrangements, which in turn influences the bond angles and distances within the coordination sphere. This can be leveraged to enforce specific geometries on the metal center, as the orientation of the cyclobutyl group can create steric clashes that favor one coordination geometry over another. nih.gov The steric properties of ligands are crucial in determining the coordination behavior and have been successfully used to rationalize the properties of a wide range of metal complexes. libretexts.org

Solvent Effects and Reaction Conditions

The choice of solvent, along with reaction parameters like temperature and pH, is critical in modulating metal-ligand interactions. The solvent's polarity can affect the solubility of both the ligand and the metal salt, thus influencing the kinetics of complex formation.

Solvent molecules can also act as competing ligands, vying for coordination sites on the metal ion. In strongly coordinating solvents, the formation of the desired this compound complex might be hindered. Conversely, employing non-coordinating or weakly coordinating solvents can facilitate the interaction between the metal and the ligand. rsc.org Temperature can influence both the kinetic and thermodynamic aspects of complex formation, while pH is crucial as it can alter the protonation state of the thiourea group, thereby affecting its coordinating ability. rsc.org

Research Findings on this compound Complexes

Although specific research on this compound is not extensively detailed in the provided search results, general principles from analogous thiourea-based ligands can be applied. Thiourea derivatives are known to act as versatile ligands due to their simultaneous σ-donating and π-acidic characteristics, leading to various binding modes with metal ions. mdpi.com They can coordinate as monodentate or bidentate ligands. rsc.org For instance, with palladium, acyl thiourea ligands have been shown to form both monodentate and bidentate complexes through the sulfur and oxygen atoms. rsc.org

The following interactive table summarizes the typical coordination behavior and spectroscopic data for complexes of thiourea derivatives with selected metal ions, which can be extrapolated to this compound.

| Metal Ion | Typical Coordination Geometry | Key Spectroscopic Data (IR, cm⁻¹) |

| Ag(I) | Linear / Trigonal Planar | Shift of ν(C=S) to lower frequency |

| Cu(II) | Tetrahedral / Square Planar | Significant red shift of ν(C=S) |

| Ni(II) | Octahedral / Square Planar | ν(Ni-S) stretching vibrations observed |

| Pt(II) | Square Planar | ν(Pt-S) stretching vibrations observed |

| Pd(II) | Square Planar | ν(Pd-S) stretching vibrations observed |

This table is illustrative and based on general findings for thiourea-type ligands. Specific data for this compound would require dedicated experimental studies.

Applications of Cyclobutylthiourea and Its Derivatives in Materials Science

Integration of Cyclobutylthiourea into Functional Polymer Architectures

The incorporation of thiourea (B124793) units, such as this compound, into polymer structures is an effective strategy for developing high-performance and functional polymers. researchgate.netnih.gov These functional groups can be introduced into the polymer backbone to enhance properties like thermal stability and flame retardancy. researchgate.net For instance, research on poly(pyridine thiourea-imide)s (PPTIs), which contain thiourea moieties, has demonstrated significant improvements in thermal performance, with 10% weight loss temperatures recorded between 519–563 °C. researchgate.net

The integration of thiourea can be achieved through various polymerization techniques. One method involves the synthesis of a diamine monomer containing the thiourea group, which is then polymerized with aromatic dianhydrides to create poly(thiourea-imide)s. researchgate.net Another approach is the reaction of thiocarbonyldiimidazole with a combination of primary, secondary, and triamine cross-linkers to form a thermoset network featuring dynamic thiourea bonds. nih.gov The presence of the cyclobutyl group in this compound can influence the polymer's physical properties, such as solubility and glass transition temperature, by introducing a non-planar, cyclic aliphatic structure into the polymer chain. While specific data on this compound-based polymers is limited, the principles established with other thiourea derivatives provide a strong foundation for its potential use. The ability of thiourea bonds to act as dynamic covalent links allows for the creation of reprocessable thermoset elastomers, which can even exhibit enhanced mechanical properties after reprocessing due to the selective oxidation of thiourea to urea (B33335), strengthening hydrogen bond interactions. nih.gov

Table 1: Properties of High-Performance Polymers Containing Thiourea Moieties

| Polymer Type | Monomers Used | Key Properties | Potential Application | Reference |

| Poly(pyridine thiourea-imide)s (PPTIs) | Pyridine-2, 6-bis((4-aminophenyl)thioureido)carbonyl (PATC), Aromatic dianhydrides | Amorphous nature, Soluble in polar organic solvents, High thermal stability (519-563°C), High flame retardancy (LOI: 38.26-39.95) | High-performance plastics, Flame retardant materials | researchgate.net |

| Dynamic Thiourea Thermoset | Thiocarbonyldiimidazole, Primary/Secondary diamines, Triamine cross-linker | Reprocessable, Enhanced mechanical strength after reprocessing, Dynamic covalent bonds | Recyclable elastomers, Self-healing materials | nih.gov |

| Poly(thiourea-sulfone-imide)s (PTSIs) | Diamine with sulfone and thiourea groups, Dianhydrides | Amorphous nature, Soluble in polar solvents, Good thermal properties | Engineering plastics | researchgate.net |

Supramolecular Assemblies and Host-Guest Chemistry

The unique molecular recognition capabilities of the thiourea group make it a cornerstone of supramolecular chemistry and host-guest systems. rsc.orgthno.org this compound, like other derivatives, can participate in forming well-defined, non-covalent assemblies. nih.govresearchgate.net The N-H protons in the thiourea moiety act as potent hydrogen-bond donors, while the sulfur atom is a hydrogen-bond acceptor, facilitating the formation of robust and directional interactions. unimas.myrsc.org These interactions are the driving force behind the assembly of molecules into larger, ordered structures. rsc.org

In host-guest chemistry, thiourea-based molecules can act as hosts, forming complexes with various guest molecules or ions. thno.orgnih.gov The binding is often highly selective, driven by a combination of hydrogen bonding, electrostatic forces, and van der Waals interactions. thno.org Macrocyclic thioureas, for example, have been shown to form stable complexes with metal ions and can be designed to bind specific anions. nih.govacs.org The cyclobutyl group can influence the geometry and stability of these complexes by introducing steric and conformational constraints. The study of ferrocenyl thioureas has highlighted the importance of these supramolecular structures in mediating interactions with biological molecules. researchgate.net Furthermore, the dynamic nature of these non-covalent bonds allows for the creation of materials that can respond to external stimuli, a key feature in the development of smart materials. rsc.org

The capacity of thiourea derivatives for self-assembly is widely used to create controlled nanostructures. nih.gov This process relies on spontaneous molecular organization into ordered arrangements through non-covalent interactions. unimas.my Amphiphilic molecules containing thiourea units can self-assemble in solution to form various nanostructures, including spherical or elongated micelles, vesicles, and gels. nih.govunimas.my

Research has shown that the final morphology of the self-assembled structure is highly dependent on the chemical composition of the molecules involved. For example, PEGylated amphiphiles with a bis-thiourea unit at the hydrophilic-hydrophobic interface form different types of micelles (elongated, spherical, or disk-like) depending on the nature of the hydrophobic tail. nih.gov Similarly, bisthiourea compounds containing amino acid side chains can form thermoreversible organogels through extensive hydrogen bonding networks. unimas.myunimas.my The self-assembly of thiourea derivatives has also been employed to create stable monolayers on nanoparticle surfaces, such as gold nanoparticles, which can then be integrated into composite materials for sensing applications. researchgate.net The cyclobutyl group in this compound would contribute to the hydrophobic interactions that drive the assembly process, influencing the packing and resulting geometry of the nanostructures.

Materials incorporating this compound and its derivatives can be designed to be responsive to a variety of external stimuli, including chemical triggers like anions and physical triggers like temperature or humidity. unimas.myacs.orgchinesechemsoc.org This responsiveness stems from the dynamic and reversible nature of the non-covalent bonds that define their structure.

Anion-responsive gels are a prominent example of stimuli-responsive materials based on thiourea. The addition of specific anions, such as fluoride (B91410) or acetate, can disrupt the hydrogen bonding network within a thiourea-based gel, causing a transition from a gel to a sol state. unimas.myunimas.my In some cases, the response can be highly specific, with different anions inducing opposite effects (e.g., contraction vs. expansion) on the material. acs.org This behavior is attributed to a combination of the anion's basicity, its solvation energy, and the resulting osmotic pressure. acs.org Thiourea-based systems have also been developed to respond to humidity. Profragrance systems using polyhedral oligomeric silsesquioxane (POSS) derivatized thioureas can controllably release volatile carbonyl compounds upon exposure to water, which disrupts the hydrogen bonds holding the fragrance molecule to the thiourea host. chinesechemsoc.org Furthermore, some thiourea-containing polymers exhibit thermal responsiveness, where reprocessing at high temperatures can trigger chemical changes that alter the material's properties. nih.gov

This compound-Containing Materials for Non-Biological Sensing (e.g., environmental, industrial)

The ability of the thiourea moiety to bind selectively with various analytes, particularly metal ions, makes it an excellent functional group for developing non-biological sensors. nih.govwikipedia.orgnih.gov Sensors based on thiourea derivatives have been created for environmental monitoring and industrial process control, such as detecting heavy metal ions in water or monitoring additives in electrorefining baths. nih.govconicet.gov.ar

The sensing mechanism often relies on a detectable change in the material's optical or electrochemical properties upon binding with the target analyte. For instance, thiourea derivatives are used as fluorescent or colorimetric sensors for heavy metals like mercury (Hg²⁺). nih.gov Porphyrin-based chemosensors can detect chiral thiourea organocatalysts through changes in their UV-Vis and circular dichroism spectra upon binding. mdpi.com

Electrochemical sensors have also been fabricated using thiourea-containing materials. A composite of gold nanoparticles and carbon nanotubes functionalized with a self-assembled monolayer of thiourea has been used for the simultaneous detection of various phenolic compounds in wastewater. researchgate.net In another example, a sensor for thiourea itself was developed using zinc oxide nanorods modified with rutin, demonstrating excellent electro-catalytic activity. nih.gov The incorporation of this compound into such sensor platforms could modulate the sensor's selectivity and sensitivity due to the specific steric and electronic properties of the cyclobutyl group.

Table 2: Examples of Thiourea-Based Non-Biological Sensors

| Sensor Type | Sensing Material | Target Analyte(s) | Detection Principle | Reference |

| Colorimetric | Polyvinylpyrrolidone-stabilized silver nanoparticles | Thiourea | Change in Surface Plasmon Resonance | conicet.gov.ar |

| Electrochemical | Zinc oxide nanorods / Rutin | Thiourea | Electro-catalytic oxidation | nih.gov |

| Electrochemical | Gold nanoparticles / Carbon nanotubes / Thiourea SAM | Phenolic compounds | Voltammetry | researchgate.net |

| Optical (Chemosensor) | Zinc porphyrins | Chiral thiourea organocatalysts | UV-Vis and Circular Dichroism spectroscopy | mdpi.com |

| Fluorescent | Thiourea derivatives | Heavy metal ions (e.g., Hg²⁺) | Fluorescence quenching/enhancement | nih.gov |

Role in the Development of Advanced Nano-structured Composites

This compound and other thiourea derivatives serve as valuable components in the fabrication of advanced nanostructured composites, contributing as surface modifiers, precursors, or structure-directing agents. jst.go.jpmdpi.comaddcomposites.commdpi.com The sulfur and nitrogen atoms in the thiourea group can coordinate strongly with metal and semiconductor surfaces, facilitating the integration of different material phases. google.com

In one application, thiourea was used as an additive in the jet electrodeposition of Cu-Al₂O₃ nanocomposite coatings. Its presence in the electrolyte bath led to a significant increase in the incorporation of Al₂O₃ nanoparticles into the copper matrix, resulting in a finer grain structure and a 79% increase in microhardness. jst.go.jp This improvement is attributed to the influence of thiourea on the electrochemical deposition process and its interaction with the nanoparticles.

Thiourea also functions as a precursor for creating doped nanomaterials. It has been used as a nitrogen and sulfur source to synthesize N/S dual-doped hierarchical porous carbon nanofibers. acs.org These materials, used as electrodes in lithium-ion capacitors, exhibit high energy density and excellent cycling stability. Similarly, thiourea has been employed in the self-assembly synthesis of nitrogen-sulfur-doped MXene (NS-MXene), where it increases the interlayer spacing and provides additional active sites for potassium ion storage, enhancing the material's performance as a battery anode. mdpi.com Thiourea-zinc(II) complexes have also been used as single-molecule precursors for the synthesis of zinc sulfide (B99878) (ZnS) nanoparticles, demonstrating how the choice of ligand can control the properties of the resulting nanomaterial. sajs.co.za

Table 3: Characteristics of Advanced Composites Incorporating Thiourea

| Composite Material | Role of Thiourea | Key Improved Characteristics | Potential Application | Reference |

| Cu-Al₂O₃ Nanocomposite Coating | Electrolyte Additive | Increased nanoparticle incorporation (from 4.6 to 9.3 at%), Refined grain size (from 61 to 33 nm), Increased microhardness | Wear-resistant coatings, Protective layers | jst.go.jp |

| Nitrogen-Sulfur-Doped MXene (NS-MXene) | N and S Precursor, Intercalating Agent | Increased interlayer spacing, Enhanced potassium ion storage capacity (205.2 mAh g⁻¹) | Anode material for potassium-ion batteries | mdpi.com |

| N/S Dual-Doped Porous Carbon Nanofibers | N and S Precursor | Hierarchical pore structure, High energy density (154 Wh kg⁻¹), Stable capacitance retention (92% after 6000 cycles) | Electrodes for lithium-ion capacitors | acs.org |

| Zinc Sulfide (ZnS) Nanoparticles | Ligand in a single-molecule precursor | Control over nanoparticle synthesis and properties | Phosphors, Optical coatings, Sensors | sajs.co.za |

Synthesis and Diversification of Cyclobutylthiourea Derivatives and Analogs

Systematic Structural Modifications of the Cyclobutyl Moiety

Research has demonstrated the synthesis of cyclobutylthiourea analogs with substituents directly on the cyclobutyl ring. A notable example is the preparation of [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]thiourea. google.com This synthesis involves creating a difluorinated cyclobutane (B1203170) intermediate which is then converted to the corresponding thiourea (B124793). Such modifications, particularly the introduction of fluorine atoms, are a common strategy in medicinal chemistry to alter metabolic stability and electronic properties.

Furthermore, advanced synthetic methods allow for the enantioselective and diastereoselective synthesis of substituted thiocyclobutanes. nih.gov For instance, a sulfa-Michael addition using cyclobutenes can produce thio-substituted cyclobutane esters and amides with high diastereoselectivity. nih.gov By employing a chiral catalyst, high enantioselectivity can also be achieved. nih.gov These methods provide a pathway to create chiral this compound derivatives where the stereochemistry of the ring substituents is precisely controlled, a critical factor in biological interactions.

Key Research Findings on Cyclobutyl Moiety Modification:

Fluorination: The synthesis of [3,3-difluoro-1-(methoxymethyl)cyclobutyl]thiourea has been successfully accomplished, showcasing the viability of incorporating electron-withdrawing groups onto the cyclobutyl ring. google.com

Enantioselective Synthesis: Chiral chinchona-based catalysts can be used for the enantioselective synthesis of thio-substituted cyclobutanes, yielding products with high enantiomeric ratios (er up to 99.7:0.3). nih.gov

Chemical Derivatization of the Thiourea Functional Group

The thiourea moiety (-NH-C(=S)-NH-) is a highly reactive and versatile functional group, lending itself to a plethora of chemical transformations. analis.com.my Its ability to act as a nucleophile and its capacity to participate in cyclization reactions make it a key site for molecular diversification. analis.com.myiosrjournals.org Derivatization can lead to the formation of N-substituted analogs or entirely new heterocyclic systems.

The nitrogen atoms of the thiourea group can be readily substituted to generate N-acyl and N,N'-disubstituted derivatives. These modifications significantly alter the electronic and steric profile of the molecule.

N,N'-Disubstituted Thioureas: The synthesis of N,N'-disubstituted thioureas is a common strategy to create diverse libraries of compounds. rsc.org A general approach involves the reaction of an isothiocyanate with a primary or secondary amine. To produce an N-cyclobutyl-N'-substituted thiourea, cyclobutyl isothiocyanate (formed from cyclobutylamine) would be reacted with a chosen amine. This method allows for the introduction of a wide variety of substituents at the N' position.

N-Acylthioureas: N-Acylthioureas represent another important class of derivatives. uran.uaresearchgate.net A standard synthesis route involves the reaction of an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an acyl isothiocyanate in situ. researchgate.net This reactive intermediate is then treated with an amine, such as cyclobutylamine (B51885), to yield the target N-acyl-N'-cyclobutylthiourea. researchgate.net The C=O group in these derivatives often forms an intramolecular hydrogen bond with the adjacent N-H, creating a stable pseudo-six-membered ring. researchgate.net

| Derivative Type | General Synthetic Method | Key Reagents | Notes |

|---|---|---|---|

| N,N'-Disubstituted Thiourea | Reaction of an isothiocyanate with an amine | Cyclobutyl isothiocyanate, various amines (R-NH2) | A versatile method for introducing a wide range of substituents. rsc.org |

| N-Acylthiourea | In situ formation of acyl isothiocyanate followed by reaction with an amine | Acyl chloride, Ammonium thiocyanate, Cyclobutylamine | The products are often stabilized by an intramolecular hydrogen bond. researchgate.net |

The thiourea functional group is a valuable precursor for synthesizing five-membered sulfur- and nitrogen-containing heterocycles, such as thiazoles and thiazolidinones. chemicalbook.com These ring systems are prominent scaffolds in many biologically active compounds. chemicalbook.comorientjchem.org

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. cutm.ac.innumberanalytics.com This reaction involves the condensation of a thioamide with an α-haloketone. numberanalytics.com In this context, this compound can serve as the thioamide component, reacting with various α-haloketones to produce 2-(cyclobutylamino)thiazole derivatives. This method is highly effective for creating substituted thiazoles. pharmaguideline.com

Thiazolidinone Synthesis: Thiazolidinones, which are oxo derivatives of thiazolidine, can also be synthesized from thiourea precursors. sysrevpharm.org One common route involves the cyclization of N,N'-disubstituted thioureas with dialkyl acetylenedicarboxylates to yield thiazolidinone derivatives. nih.gov Another prevalent method is the one-pot, three-component reaction of an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid like thioglycolic acid. orientjchem.orgconnectjournals.com While this does not use this compound directly, it employs cyclobutylamine as a starting component to build a related thiazolidinone structure.

| Heterocycle | Synthetic Method | Key Reactants with Cyclobutyl Moiety | Resulting Structure |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis | This compound + α-Haloketone | 2-(Cyclobutylamino)thiazole derivative cutm.ac.innumberanalytics.com |

| Thiazolidinone | Cyclization with Acetylenedicarboxylates | N-substituted this compound + Dialkyl acetylenedicarboxylate | Thiazolidinone derivative nih.gov |

| Thiazolidinone | Three-Component Condensation | Cyclobutylamine + Aldehyde + Thioglycolic Acid | N-cyclobutyl-thiazolidinone derivative connectjournals.com |

Synthesis of Hybrid Structures Incorporating this compound Subunits

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. nih.govmdpi.com The goal is to create a hybrid compound with an improved activity profile or a multi-target mechanism of action compared to the individual components. unimi.it The this compound scaffold can be incorporated as one of the key subunits in such hybrid structures.

The synthesis of these hybrids involves linking the this compound moiety to another molecular scaffold, such as an indole, quinoline, or benzothiazole, via a suitable linker. rsc.orgmdpi.com A concrete example is found in the development of novel antiviral agents, where a [3,3-difluoro-1-(methoxymethyl)cyclobutyl]thiourea intermediate is used to construct more complex aminothiazole-substituted indole-2-carboxamides. google.com In this case, the thiourea group is used to form a thiazole ring which is then further elaborated into the final hybrid structure.

The design of such hybrids can follow different strategies. A "non-cleavable linker" approach results in a single hybrid drug, whereas a "cleavable linker" strategy creates a pro-drug that releases the individual pharmacophores at the site of action. nih.gov The synthesis of quinoline-urea-benzothiazole hybrids, for example, has been achieved through multi-step sequences involving amidation coupling as a key step, demonstrating the feasibility of creating complex linked molecules. mdpi.com These synthetic strategies can be adapted to incorporate a this compound subunit, expanding the chemical space for drug discovery.

Emerging Research Frontiers and Future Directions in Cyclobutylthiourea Studies

Exploration of Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of thioureas often involves hazardous reagents like thiophosgene (B130339) or volatile organic compounds (VOCs) as solvents, posing significant environmental and safety concerns. researchgate.netorganic-chemistry.org Consequently, a major research frontier is the development of "green" synthetic routes that are both sustainable and scalable for industrial application. Current research emphasizes atom economy, the use of non-toxic renewable solvents, and energy-efficient reaction conditions.

Several innovative and sustainable strategies are being explored for the synthesis of thiourea (B124793) derivatives, which are directly applicable to the production of cyclobutylthiourea. researchgate.netorganic-chemistry.orggoogle.comnih.gov A prominent approach involves the reaction of primary amines, such as cyclobutylamine (B51885), with carbon disulfide in aqueous media. researchgate.netorganic-chemistry.org This method often proceeds without the need for a catalyst, offering high atom economy and simplifying product purification. researchgate.net Another green alternative is the "on-water" synthesis, where reactions between amines and isothiocyanates are performed in water, which not only acts as the solvent but can also enhance reaction rates and selectivity, while allowing for easy product filtration. organic-chemistry.org

Researchers are also investigating the use of bio-based solvents like cyrene as alternatives to traditional polar aprotic solvents, achieving quantitative yields in one-pot syntheses of certain thioureas. nih.gov Furthermore, alternative energy sources, such as ultrasound irradiation (sonochemistry), are being employed to drive reactions, often leading to shorter reaction times and higher yields under ambient conditions. royalsocietypublishing.org These methodologies represent a significant shift towards more environmentally responsible chemical manufacturing.

Table 1: Sustainable Synthetic Methodologies for Thiourea Derivatives

| Methodology | Key Reagents/Catalysts | Solvent | Key Advantages |

| Aqueous Synthesis | Primary Amine, Carbon Disulfide | Water | Catalyst-free, high atom economy, environmentally benign. researchgate.netorganic-chemistry.org |

| "On-Water" Reaction | Amine, (Thio)isocyanate | Water | Avoids toxic VOCs, simple product isolation, recyclable effluent. organic-chemistry.org |

| Phenoxysulfonyl Chloride Method | Phenoxysulfonyl Chloride, Primary Amine | Water | Low toxicity of reactants, mild conditions, convenient purification. google.com |

| Green Solvent Synthesis | Various | Cyrene | Bio-based, renewable solvent alternative to traditional solvents. nih.gov |

| Sonochemistry | Isothiocyanates, Diamines | Acetonitrile | Sustainable energy source, mild conditions, rapid, scalable. royalsocietypublishing.org |

Advanced In Situ Spectroscopic and Imaging Techniques for Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic protocols and designing new, more efficient ones. The transient nature of intermediates in many chemical reactions makes their detection and characterization challenging. To overcome this, researchers are increasingly turning to advanced in situ spectroscopic techniques that monitor reactions in real-time.

For thiourea synthesis and catalysis, in situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy have proven invaluable. nih.gov These techniques allow for the continuous tracking of the concentrations of reactants, intermediates, and products, providing detailed kinetic data without disturbing the reaction mixture. nih.gov For instance, in situ IR spectroscopy has been used to derive empirical rate laws for thiourea-catalyzed reactions, offering critical insights into the role of each component in the catalytic cycle. nih.gov

Similarly, in situ Raman spectroscopy is emerging as a powerful tool, particularly for monitoring solid-state reactions, such as those conducted via mechanochemical milling. researchgate.net This technique has successfully identified transient intermediates in the synthesis of thioureas, revealing reaction pathways that may differ from those in solution and are inaccessible through conventional ex situ analysis. researchgate.netresearchgate.net The combination of voltammetry with in situ IR spectroscopy has also been applied to study the behavior of thiourea derivatives at electrode surfaces, which is critical for electrochemical applications. acs.org These advanced methods provide a dynamic picture of the chemical transformation process, moving beyond the static analysis of starting materials and final products.

Table 2: Application of Advanced In Situ Techniques in Thiourea Studies

| Technique | Information Gained | Example Application |

| In Situ IR Spectroscopy | Reaction kinetics, rate laws, tracking of functional group changes. | Studying the mechanism of enantioselective imine hydrocyanation catalyzed by thiourea derivatives. nih.gov |

| In Situ NMR Spectroscopy | Structural elucidation of intermediates, monitoring proton transfer. | Identifying the origin of protons in the product of a thiourea-catalyzed reaction to test mechanistic proposals. nih.gov |

| In Situ Raman Spectroscopy | Real-time monitoring of solid-state reactions, identification of transient intermediates. | Observing the formation of an N-Thiocarbamoyl benzotriazole (B28993) intermediate during the mechanochemical synthesis of thiourea. researchgate.netresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by transforming the traditional, often trial-and-error, approach to discovery. rsc.org In the context of this compound and its derivatives, AI/ML offers powerful tools for accelerating the design of new compounds with specific properties and for optimizing the conditions of their synthesis. researchgate.netnih.gov

Machine learning models, such as neural networks and support vector machines, can be trained on existing datasets of chemical structures and their corresponding biological activities or material properties. researchgate.nettandfonline.com These trained models can then be used to predict the properties of novel, virtual compounds, a process known as virtual screening. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. For example, ML models have been developed to predict the anti-urease activity of thiourea derivatives, successfully identifying active compounds from a virtual library. researchgate.net Similar approaches can be used to predict other activities, such as antiviral efficacy or toxicity profiles. nih.gov

Beyond compound design, AI is also being employed to optimize reaction conditions. rsc.org By analyzing data from previous experiments, AI algorithms can predict the optimal temperature, solvent, catalyst, and reaction time to maximize yield and minimize byproducts. rsc.orgtandfonline.com This data-driven approach is more efficient than traditional one-variable-at-a-time optimization. As the field advances, generative models and de novo design algorithms are being developed that can propose entirely new molecular structures tailored to have desired polypharmacological profiles or material characteristics, opening up new avenues for innovation in thiourea chemistry. sci-hub.se

Table 3: AI and Machine Learning in Thiourea Research

| Application Area | AI/ML Technique | Potential Outcome for this compound |

| Compound Design | Classification & Regression Models (e.g., SVM, Random Forest) | Prediction of biological activity (e.g., anti-urease, antiviral) for novel derivatives. researchgate.netnih.gov |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Accelerated discovery of optimal synthetic conditions (temperature, concentration, etc.). rsc.orgtandfonline.com |

| De Novo Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Creation of novel this compound-based structures with desired multi-target properties. sci-hub.se |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Estimation of physicochemical and pharmacokinetic properties for drug development. nih.gov |

Interdisciplinary Research Synergies for Novel Material Functionality